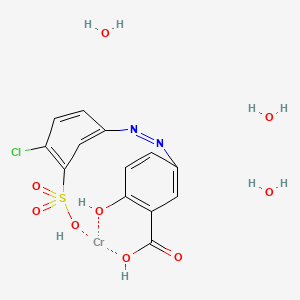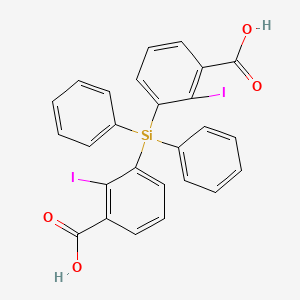
Diphenylsilylene 2-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylsilylene 2-iodobenzoate is a chemical compound with the molecular formula C26H18I2O4Si It is a derivative of 2-iodobenzoic acid and diphenylsilanediol, characterized by the presence of iodine and silicon atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylsilylene 2-iodobenzoate typically involves the reaction of 2-iodobenzoic acid with diphenylsilanediol. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For instance, methyl-2-iodobenzoate can undergo a Pd-catalyzed cross-coupling to form an alkyne derivative, which is then hydrolyzed and treated with diphenyl phosphorazidate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Diphenylsilylene 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the iodine or silicon atoms in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents like Oxone®, and reducing agents. Reaction conditions typically involve mild temperatures and aqueous solutions to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the iodine atom.
科学的研究の応用
Diphenylsilylene 2-iodobenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of silicon-containing compounds with biological molecules.
作用機序
The mechanism of action of Diphenylsilylene 2-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive iodine and silicon atoms. These atoms can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the type of reaction and the conditions under which it is carried out .
類似化合物との比較
Similar Compounds
Similar compounds to Diphenylsilylene 2-iodobenzoate include:
2-Iodobenzoic acid: A precursor in the synthesis of this compound.
Diphenylsilanediol: Another precursor used in the synthesis.
2-Iodoxybenzoic acid: A related compound with similar iodine-containing structure.
Uniqueness
This compound is unique due to the presence of both iodine and silicon atoms in its structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complex molecules makes it valuable in scientific research and industrial applications.
特性
CAS番号 |
129459-82-1 |
|---|---|
分子式 |
C26H18I2O4Si |
分子量 |
676.3 g/mol |
IUPAC名 |
3-[(3-carboxy-2-iodophenyl)-diphenylsilyl]-2-iodobenzoic acid |
InChI |
InChI=1S/C26H18I2O4Si/c27-23-19(25(29)30)13-7-15-21(23)33(17-9-3-1-4-10-17,18-11-5-2-6-12-18)22-16-8-14-20(24(22)28)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChIキー |
BHLHRXYBFKAQJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3I)C(=O)O)C4=CC=CC(=C4I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




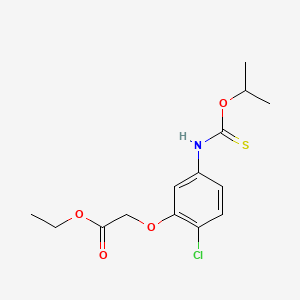
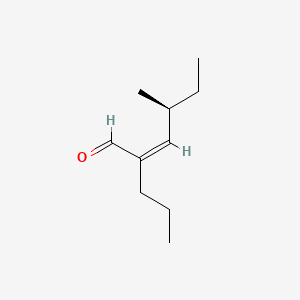

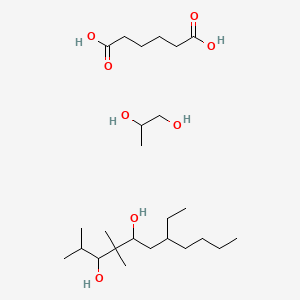
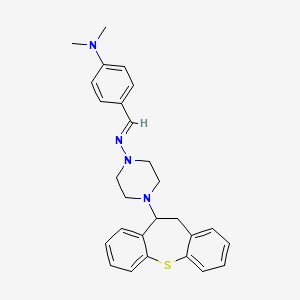

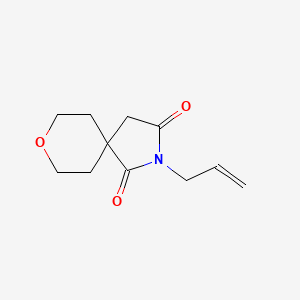

![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)


